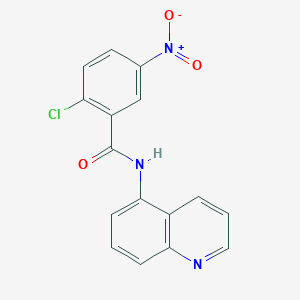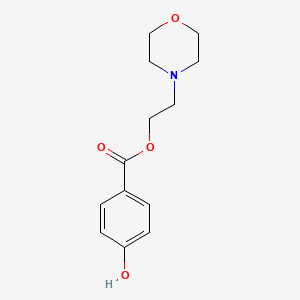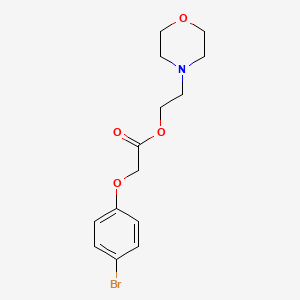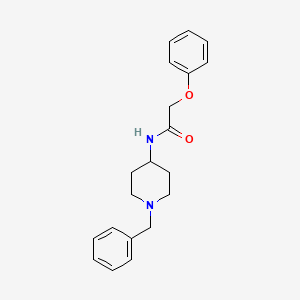
2-chloro-5-nitro-N-5-quinolinylbenzamide
Übersicht
Beschreibung
2-chloro-5-nitro-N-5-quinolinylbenzamide, also known as AQ-13, is a chemical compound that has gained significant attention in recent years due to its potential as an anticancer agent. It belongs to the class of quinoline-based compounds and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 2-chloro-5-nitro-N-5-quinolinylbenzamide is not fully understood. However, it is believed to work by inhibiting DNA synthesis and inducing apoptosis in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. This leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have good pharmacokinetic properties, with high bioavailability and rapid clearance. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-5-nitro-N-5-quinolinylbenzamide has several advantages for lab experiments. It has shown promising results in preclinical studies and has minimal toxicity in normal cells. It also has good pharmacokinetic properties, making it a good candidate for further development. However, the synthesis of this compound is a multi-step process that requires expertise in organic chemistry. Also, the exact mechanism of action of this compound is not fully understood, which makes further research necessary.
Zukünftige Richtungen
There are several future directions for 2-chloro-5-nitro-N-5-quinolinylbenzamide research. One direction is to further investigate its potential as an anticancer agent, especially in combination with other chemotherapeutic agents. Another direction is to investigate its potential as a radiosensitizer, as it has shown promising results in preclinical studies. Additionally, further research is needed to understand the exact mechanism of action of this compound and to optimize its pharmacokinetic properties. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-chloro-5-nitro-N-5-quinolinylbenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 5-aminoquinoline in the presence of thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzamide. The final product is obtained by purification through recrystallization. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-nitro-N-5-quinolinylbenzamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been tested in animal models and has shown significant tumor growth inhibition. Its potential as a radiosensitizer has also been studied, with promising results.
Eigenschaften
IUPAC Name |
2-chloro-5-nitro-N-quinolin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-7-6-10(20(22)23)9-12(13)16(21)19-15-5-1-4-14-11(15)3-2-8-18-14/h1-9H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMHVXAMNPTZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319710 | |
| Record name | 2-chloro-5-nitro-N-quinolin-5-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
372094-13-8 | |
| Record name | 2-chloro-5-nitro-N-quinolin-5-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5887227.png)

![ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887259.png)
![N-allyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5887266.png)

![4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5887278.png)

![4-chloro-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5887288.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5887294.png)


![2-(2,4-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5887308.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienylthio)acetamide](/img/structure/B5887319.png)
![2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5887331.png)